molecular formula C11H9NO4 B1299509 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid CAS No. 618383-47-4

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Cat. No.: B1299509
CAS No.: 618383-47-4
M. Wt: 219.19 g/mol
InChI Key: WEFMAZCRNQZFAY-UHFFFAOYSA-N
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Description

Historical Development of Isoxazole Chemistry

The foundation of isoxazole chemistry can be traced back to the early twentieth century when Ludwig Claisen made the first significant contribution to this field in 1903. Claisen synthesized the first compound in the isoxazole series through the oximation of propargylaldehyde acetal, establishing the fundamental synthetic pathway that would influence decades of subsequent research. This pioneering work opened the door to understanding the unique properties and potential applications of isoxazole-containing compounds, setting the stage for the development of more complex derivatives such as this compound.

The evolution of isoxazole chemistry gained significant momentum throughout the mid-twentieth century as researchers recognized the potential of these heterocyclic compounds in various applications. The development of more sophisticated synthetic methodologies, particularly the advancement of 1,3-dipolar cycloaddition reactions, provided chemists with powerful tools for constructing isoxazole rings with high regioselectivity and efficiency. These synthetic breakthroughs were particularly important for compounds like this compound, which require precise control over substitution patterns to achieve desired chemical and biological properties.

The recognition of isoxazoles as privileged scaffolds in medicinal chemistry emerged as researchers discovered their presence in numerous natural products and their remarkable biological activities. Natural compounds containing isoxazole rings, such as ibotenic acid and muscimol, demonstrated significant neurological activities, inspiring synthetic chemists to explore similar structures. This natural product inspiration directly influenced the design and synthesis of compounds like this compound, where the combination of the isoxazole core with strategically placed substituents could potentially enhance biological activity while maintaining favorable chemical properties.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its unique structural features and electronic properties. The isoxazole ring system itself represents a five-membered aromatic heterocycle containing both nitrogen and oxygen heteroatoms positioned in a 1,2-relationship, which distinguishes it from other related heterocycles such as oxazole, pyrrole, and furan. This specific arrangement creates an electron-rich azole system where the oxygen atom is positioned adjacent to the nitrogen, resulting in unique electronic distribution patterns that influence both chemical reactivity and biological activity.

The electron distribution within the isoxazole ring of this compound is significantly influenced by the presence of both electronegative heteroatoms. The isoxazole nucleus exhibits considerably less aromaticity compared to other five-membered heterocycles, with a correspondingly low resonance energy. This reduced aromaticity has important implications for the compound's chemical behavior, particularly regarding the stability of double bonds within the ring system and the potential for various chemical transformations. The diminished aromatic character also affects the chemical shift patterns observed in nuclear magnetic resonance spectroscopy, providing valuable insights into the compound's electronic structure.

The positioning of the 4-methoxyphenyl substituent at the 3-position and the carboxylic acid group at the 5-position creates a specific substitution pattern that significantly influences the compound's overall properties. This substitution pattern places the electron-donating methoxyphenyl group and the electron-withdrawing carboxylic acid group in positions that can effectively modulate the electronic properties of the isoxazole ring. The combination of these substituents creates opportunities for various intermolecular interactions, including hydrogen bonding through the carboxylic acid functionality and π-π stacking interactions through the aromatic methoxyphenyl group.

Structural Parameter This compound Related Isoxazoles
Ring System Five-membered N,O-containing heterocycle Five-membered N,O-containing heterocycle
Substitution Pattern 3,5-disubstituted Variable (3-, 4-, 5-, or multisubstituted)
Functional Groups Carboxylic acid, methoxy, phenyl Variable
Electronic Character Electron-rich azole with moderate aromaticity Electron-rich azole with moderate aromaticity

Significance as a Chemical Precursor and Building Block

The significance of this compound as a chemical precursor and building block stems from its unique combination of functional groups and structural features that enable diverse chemical transformations. The carboxylic acid functionality at the 5-position provides a highly versatile handle for further synthetic elaboration, allowing for the formation of amides, esters, and other derivatives through standard carboxylic acid chemistry. This functional group versatility has made the compound particularly valuable in pharmaceutical development, where the carboxylic acid can be modified to optimize pharmacokinetic properties or introduce specific binding interactions with biological targets.

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The structural framework provided by this compound offers a stable scaffold that can accommodate various structural modifications while maintaining favorable chemical and biological properties. The methoxyphenyl substituent contributes to the compound's lipophilicity and can participate in hydrophobic interactions with biological targets, while the isoxazole ring provides a rigid framework that can influence the overall three-dimensional shape of derived molecules.

Research applications of this compound extend beyond pharmaceutical chemistry to include studies in biochemical research, where it is utilized in investigations of enzyme inhibition and receptor interactions. The compound's ability to serve as a probe molecule for understanding biological pathways and disease mechanisms has made it valuable in academic and industrial research settings. The structural features of the compound allow researchers to explore structure-activity relationships and develop insights into the molecular basis of biological activity within the isoxazole class of compounds.

The preparation methods for this compound demonstrate its accessibility as a synthetic building block. A well-established synthetic route involves the initial formation of an oxime from hydroxylamine hydrochloride and 4-methoxybenzaldehyde under alkaline conditions, followed by cyclization with appropriate reagents to form the isoxazole ring system. This synthetic pathway provides access to the compound through readily available starting materials and standard laboratory techniques, making it an attractive target for synthetic chemists working in various research and development contexts.

Overview of Research Evolution

The research evolution surrounding this compound reflects broader trends in heterocyclic chemistry and medicinal chemistry over the past several decades. Early research focused primarily on developing efficient synthetic methodologies for accessing the compound and understanding its fundamental chemical properties. Initial studies concentrated on optimizing the cyclization reactions required to form the isoxazole ring system and characterizing the compound's structural features through various analytical techniques. These foundational studies established the basic chemical profile of the compound and provided the groundwork for subsequent applications-oriented research.

The expansion of research into biological applications marked a significant milestone in the compound's research history. As the pharmaceutical potential of isoxazole-containing compounds became increasingly recognized, this compound began to attract attention as a potential scaffold for drug development. Research efforts shifted toward exploring the compound's biological activities and investigating its potential as an intermediate in the synthesis of bioactive molecules. This transition reflected the growing understanding of the relationship between chemical structure and biological activity within the isoxazole family of compounds.

Recent research developments have emphasized the compound's role in advanced synthetic methodologies and its applications in cutting-edge areas of chemical biology. Modern studies have explored the use of this compound in solid-phase synthesis approaches, where the compound can be immobilized on resin supports to facilitate automated synthesis and purification processes. These advances have significantly expanded the compound's utility in high-throughput synthesis applications and combinatorial chemistry approaches, enabling the rapid generation of compound libraries for biological screening.

Research Period Primary Focus Areas Key Developments
Early Period (1960s-1980s) Synthetic methodology development Basic synthetic routes, structural characterization
Expansion Period (1990s-2000s) Biological applications exploration Pharmaceutical intermediates, biological activity studies
Modern Period (2010s-Present) Advanced synthetic applications Solid-phase synthesis, combinatorial chemistry, drug discovery

Contemporary research continues to explore new dimensions of this compound's utility, with particular emphasis on its role in developing novel therapeutic agents and understanding structure-activity relationships. The compound's position at the intersection of synthetic chemistry and medicinal chemistry ensures its continued relevance in ongoing research efforts aimed at addressing unmet medical needs and advancing our understanding of heterocyclic chemistry. The evolution of analytical techniques and computational methods has also enhanced researchers' ability to study the compound's properties and predict its behavior in various chemical and biological contexts, further expanding its research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFMAZCRNQZFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360641
Record name 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-47-4
Record name 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized using acetic anhydride to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs. The compound's structural properties allow it to interact effectively with biological targets, which is essential for drug efficacy.

Case Study:
A study highlighted the synthesis of derivatives from this compound that exhibited significant antimicrobial activity against various pathogens. The derivatives were tested for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating the compound's utility in creating novel therapeutic agents .

Biochemical Research

Enzyme Inhibition Studies:
This compound is utilized in biochemical research to investigate enzyme inhibition and receptor interactions. Such studies are vital for understanding biological pathways and disease mechanisms.

Data Table: Enzyme Inhibition Activities

CompoundTarget EnzymeInhibition TypeIC50 Value (µM)
This compoundCyclooxygenase-2Competitive12.5
Derivative ALipoxygenaseNon-competitive15.0
Derivative BPhospholipase A2Mixed-type10.0

Material Science

Novel Material Development:
Research is ongoing into the potential of this compound for creating new materials, including polymers and coatings. Its unique chemical structure may lead to enhanced properties in materials science applications.

Application Example:
The compound has been explored for its role in developing polymeric materials that exhibit improved thermal stability and mechanical strength compared to traditional polymers.

Agricultural Chemistry

Agrochemical Applications:
The compound has been investigated for its potential use in agrochemicals, particularly as herbicides and fungicides. Its effectiveness in improving crop protection and yield makes it a valuable candidate in agricultural applications.

Research Findings:
Studies have shown that derivatives of this compound possess herbicidal properties, effectively controlling weed growth while being safe for crops . The structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy.

Analytical Chemistry

Development of Analytical Methods:
this compound is also utilized in analytical chemistry for developing methods to detect and quantify various substances. Its chemical properties facilitate accurate chemical analyses.

Example of Application:
The compound has been employed in high-performance liquid chromatography (HPLC) methods to separate complex mixtures, enhancing the accuracy of analytical results .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their physicochemical distinctions:

Compound Name Substituent Position (Isoxazole) Key Substituents Molecular Weight Similarity Score Key Properties/Applications Reference CAS
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid 3-(4-MeO-Ph), 5-COOH Methoxy (electron-donating) 245.23 g/mol 0.89 (vs. ester) Amide coupling, drug design 834868-54-1
3-(Benzyloxy)isoxazole-5-carboxylic acid 3-(Benzyloxy), 5-COOH Benzyloxy (lipophilic) 245.23 g/mol 0.71 Enhanced lipophilicity 377053-86-6
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid 5-(4-MeO-Ph), 3-COOH Positional isomer 245.23 g/mol N/A Altered electronic distribution 33282-16-5
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid 4-COOH, 3-(4-F-Ph), 5-CF3 Fluorine, CF3 (electron-withdrawing) 315.23 g/mol N/A Enhanced metabolic stability 1159600-73-3
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid 3-(3-BnO-Ph), 5-COOH Bulky substituent 337.35 g/mol N/A Antiviral activity (EC50 = 3.6 µM) N/A

Key Observations :

  • Substituent Position: Positional isomers (e.g., 5-(4-MeO-Ph) vs. 3-(4-MeO-Ph)) alter electronic properties, affecting solubility and reactivity.
  • Functional Groups : Trifluoromethyl (CF3) and fluorine substituents increase metabolic stability and bioavailability compared to methoxy groups .
  • Lipophilicity : Benzyloxy-substituted analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas carboxylic acids improve aqueous solubility .

Commercial Availability and Purity

  • Target Compound : Available at 95–98% purity from specialty suppliers (e.g., Combi-Blocks) .
  • Analogs : 5-Methyl-3-(m-tolyl)isoxazole-4-carboxylic acid (CAS: 876717-65-6) is marketed for research use with >97% purity .

Biological Activity

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS No. 618383-47-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its isoxazole ring structure, which is known for conferring various biological activities. The compound features a methoxy group attached to the phenyl ring and a carboxylic acid functional group, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In particular, the compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHuh72.3
MCF77.5
HCT1168.5
Doxorubicin (Control)Huh70.22
MCF70.14
HCT1160.23

The above data indicates that this compound exhibits significant cytotoxicity, particularly against liver cancer cells (Huh7). The IC50 values suggest that it may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that treatment with this compound leads to a decrease in cyclin-dependent kinase (CDK) levels, which are crucial for cell cycle progression, particularly in the G0/G1 phase .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has also demonstrated immunomodulatory effects. Research indicates that isoxazole derivatives can influence lymphocyte proliferation and cytokine production.

Table 2: Immunomodulatory Effects

CompoundEffect on LymphocytesReference
This compoundStimulates proliferation
Inhibits TNFα production

These findings suggest that the compound may play a role in modulating immune responses, making it a candidate for further investigation in autoimmune diseases and inflammatory conditions.

Case Studies

  • Anticancer Study : A study conducted on various indole-isoxazole hybrids revealed that compounds similar to this compound showed potent activity against liver cancer cell lines, with IC50 values ranging from 0.7 to 21.5 µM . This study emphasizes the potential of isoxazole derivatives in targeted cancer therapies.
  • Immunosuppressive Potential : Another study explored the immunosuppressive properties of isoxazole derivatives, indicating that certain compounds could inhibit humoral immune responses while promoting T-cell activation . This dual action suggests that this compound could be beneficial in therapeutic contexts where immune modulation is desired.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the substitution pattern of the isoxazole ring and methoxyphenyl group. Pay attention to coupling constants to distinguish between regioisomers.
  • X-ray Crystallography : Single-crystal X-ray diffraction is critical for unambiguous structural determination. Refinement via SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in purity assessment.

Q. How is this compound synthesized, and what are the key reaction conditions?

  • Methodological Answer :

  • Cyclocondensation : React β-keto esters or diketones with hydroxylamine under acidic conditions to form the isoxazole core. Optimize temperature (80–100°C) and solvent (e.g., ethanol) to enhance yield .
  • Functionalization : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling or direct alkylation, depending on precursor availability. Monitor regioselectivity using TLC and HPLC .

Q. What common impurities arise during synthesis, and how are they identified?

  • Methodological Answer :

  • Byproducts : Incomplete cyclization or methoxy group demethylation may occur. Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities.
  • LC-MS/MS : Coupling liquid chromatography with tandem MS helps identify trace impurities by comparing retention times and fragmentation profiles to reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Employ 1H-13C^1 \text{H-}^{13}\text{C} HSQC and HMBC to resolve ambiguities in proton-carbon correlations, especially for regioisomeric byproducts.
  • Single-Crystal Analysis : When spectral data conflicts (e.g., NOE effects vs. XRD results), prioritize XRD for definitive structural assignment .

Q. What strategies improve regioselectivity in isoxazole ring formation during synthesis?

  • Methodological Answer :

  • Catalytic Control : Use transition-metal catalysts (e.g., CuI) to direct cyclization toward the 5-carboxylic acid position.
  • Steric and Electronic Effects : Modify substituents on precursor diketones to favor the desired regiochemistry. For example, electron-withdrawing groups on the phenyl ring enhance cyclization efficiency .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity and reactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) and test biological activity (e.g., enzyme inhibition). Use molecular docking to predict binding affinities.
  • Kinetic Studies : Compare reaction rates of derivatives in esterification or amidation to assess electronic effects of substituents .

Q. What computational tools are effective for modeling the compound’s interactions in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to evaluate stability, using software like GROMACS or AMBER .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
Reactant of Route 2
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3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.